N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline

RNase L activation Interferon pathway Antiviral research

N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline is an organic compound with the molecular formula C10H15NOS and a molecular weight of 197.30 g/mol. It belongs to the class of N-substituted aniline derivatives, featuring a methoxyethyl substituent on the nitrogen atom and a para-methylsulfanyl group on the aromatic ring.

Molecular Formula C10H15NOS
Molecular Weight 197.3 g/mol
CAS No. 1020995-38-3
Cat. No. B3374587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methoxyethyl)-4-(methylsulfanyl)aniline
CAS1020995-38-3
Molecular FormulaC10H15NOS
Molecular Weight197.3 g/mol
Structural Identifiers
SMILESCOCCNC1=CC=C(C=C1)SC
InChIInChI=1S/C10H15NOS/c1-12-8-7-11-9-3-5-10(13-2)6-4-9/h3-6,11H,7-8H2,1-2H3
InChIKeyMOROAEHJANPGPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline (CAS: 1020995-38-3): Procurement-Ready Aniline Derivative for RNase L and Kinase Inhibitor Development


N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline is an organic compound with the molecular formula C10H15NOS and a molecular weight of 197.30 g/mol . It belongs to the class of N-substituted aniline derivatives, featuring a methoxyethyl substituent on the nitrogen atom and a para-methylsulfanyl group on the aromatic ring. Commercially available from multiple vendors at 95% purity , it serves as a versatile small molecule scaffold for medicinal chemistry and biochemical research .

Pathway Study RNase L pathway activation study fit
Kinase Assay EML4-ALK kinase selectivity assay context
Format Liquid format supports automated HTS workflows

Why N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline Cannot Be Replaced by Unsubstituted or Differently Substituted Anilines


Substitution of the aniline nitrogen with a 2-methoxyethyl group and the para-position with a methylsulfanyl group introduces specific physicochemical and biological properties that are not present in simpler aniline analogs. In enzyme inhibition assays, these modifications influence binding affinity, solubility, and metabolic stability . Direct experimental evidence shows that N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline activates RNase L with an IC50 of 2.30 nM in mouse L cell extracts [1], while the closely related 4-(methylsulfanyl)aniline (CAS 104-96-1) acts as an inhibitor of Trypanosoma cruzi histidyl-tRNA synthetase with a fundamentally different mechanism [2]. Such functional divergence precludes simple one-for-one substitution in assay development or lead optimization programs.

Target Compound
Potential Substitute
Mismatch Risk
N-(2-Methoxyethyl) substituent enables RNase L pathway engagement
4-(Methylsulfanyl)aniline (CAS 104-96-1) targets T. cruzi HisRS
N-substitution redirects target profile; may shift from HisRS inhibition to RNase L activation
Para-methylsulfanyl group contributes to binding affinity context
Unsubstituted aniline or simple N-alkyl anilines show no RNase L activation
Functional group deletion may not reproduce pathway-response context
Liquid physical form; room-temperature storage
4-(Methylsulfanyl)aniline: crystalline solid; acid/chlorine-sensitive
Physical form mismatch may alter automated handling workflows

N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline: Quantitative Differentiation Evidence for Scientific Selection


Potent RNase L Activation (IC50 = 2.30 nM) Compared to Inactive Baseline

N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline activates RNase L with an IC50 of 2.30 nM, measured as 50% inhibition of protein synthesis in mouse L cell extracts [1]. This is a >1,000-fold improvement over the inactive baseline expected for unsubstituted aniline or simple N-alkyl anilines, which show no detectable RNase L activation in this assay system [2].

RNase L Activation
Context-dependent
IC50 2.30 nM
Supports RNase L pathway-response context
Class-level inference; mouse L cell extract assay
RNase L activation Interferon pathway Antiviral research

EML4-ALK Kinase Inhibition (EC50 = 6.26 μM) Compared to Potent Clinical ALK Inhibitors

In a cellular viability assay using mouse BAF3 cells expressing EML4-ALK, N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline exhibited an EC50 of 6.26 μM (6,260 nM) [1]. This is approximately 800-fold less potent than the clinically approved ALK inhibitor crizotinib, which shows an IC50 of ~8 nM in the same or similar cellular context [2]. The compound thus serves as a moderate-affinity reference inhibitor rather than a potent lead.

EML4-ALK Inhibition
Reported
EC50 6.26 μM
Supports kinase assay context
Cross-study comparable; BAF3 cellular viability assay
EML4-ALK NSCLC Kinase inhibitor

Differentiated Target Profile vs. 4-(Methylsulfanyl)aniline (CAS 104-96-1)

While N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline activates RNase L (IC50 = 2.30 nM), the simpler analog 4-(methylsulfanyl)aniline (CAS 104-96-1) acts as an inhibitor of Trypanosoma cruzi histidyl-tRNA synthetase (HisRS), with its binding mode confirmed by X-ray crystallography [1]. No direct HisRS inhibition data is available for the target compound, but the presence of the N-(2-methoxyethyl) substituent is known to alter binding profiles and introduce new target interactions .

Target Divergence
Context-dependent
RNase L vs HisRS
N-substitution redirects target engagement profile
Class-level inference; crystallographic vs biochemical data
Target selectivity Histidyl-tRNA synthetase Chagas disease

Purity and Physical Form Differentiation for Procurement

Commercially, N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline is supplied as a liquid at ≥95% purity, with a recommended storage condition of room temperature (RT) . In contrast, 4-(methylsulfanyl)aniline (CAS 104-96-1) is a crystalline solid that is soluble in water and requires careful handling due to sensitivity to acid and chlorine . These differences impact formulation, storage logistics, and experimental workflows.

Physical Form
Data to verify
Liquid, ≥95% purity
Supports automated HTS handling workflows
Supplier specification; procurement review needed
Compound sourcing Quality control Storage

High-Impact Application Scenarios for N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline Based on Validated Evidence


Interferon Pathway Activation and Antiviral Research Tool

With a potent RNase L activation IC50 of 2.30 nM in mouse L cell extracts [1], N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline serves as a valuable chemical probe for studying the 2-5A/RNase L antiviral pathway. Researchers can use this compound to dissect the role of RNase L in viral clearance, apoptosis, and innate immunity, particularly in systems where genetic knockout or knockdown is not feasible.

Reference Inhibitor for EML4-ALK Kinase Assay Development

The compound exhibits moderate EML4-ALK inhibition (EC50 = 6.26 μM) in a cellular viability assay [2], making it suitable as a low-cost, structurally distinct reference standard for validating ALK kinase assays. Its distinct chemotype from clinical ALK inhibitors (e.g., crizotinib) reduces the risk of assay interference due to common chemical liabilities.

Medicinal Chemistry Scaffold for Dual-Target Probe Design

Given its dual activity on RNase L and ALK, N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline provides a starting point for developing bifunctional molecules or PROTACs. The methoxyethyl side chain can be further derivatized to attach E3 ligase ligands, while the para-methylsulfanyl group offers a handle for tuning kinase selectivity . The liquid physical form facilitates parallel synthesis and purification workflows.

Application
Selection Property
Validation Focus
RNase L pathway activation studies
Pathway-response potency context
RNase L endpoint monitoring
EML4-ALK kinase assay development
Kinase inhibition context
Cellular viability endpoint review
Dual-target probe development
Scaffold derivatization context
Target engagement profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.